4-Bromomethcathinone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

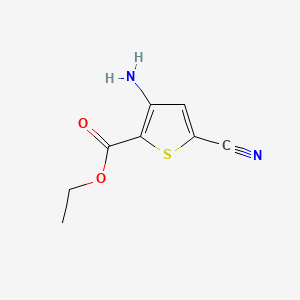

4-Bromomethcathinone (4-BMC, Brephedrone) is a psychoactive drug and research chemical of the phenethylamine, amphetamine, and cathinone chemical classes . It acts as a serotonin and norepinephrine reuptake inhibitor , but acts more like an antidepressant than a stimulant .

Molecular Structure Analysis

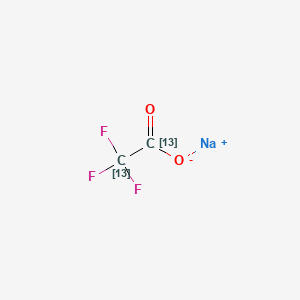

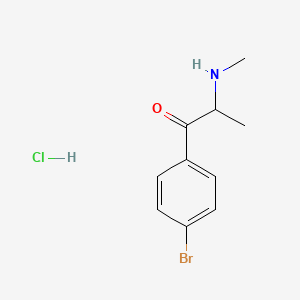

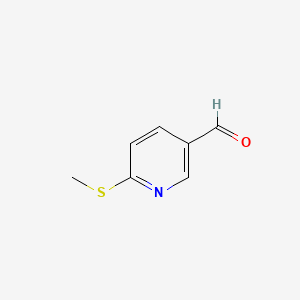

The molecular formula of 4-Bromomethcathinone hydrochloride is C10H12BrNO • HCl . The molecular weight is 278.6 g/mol . The SMILES representation is BrC1=CC=C (C (C (NC)C)=O)C=C1.Cl .Physical And Chemical Properties Analysis

4-Bromomethcathinone hydrochloride is a neat solid . It is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 5 mg/ml) .Wissenschaftliche Forschungsanwendungen

Neuroscience Research

In neuroscience, 4-BMC HCl is utilized to study its effects as a serotonin and norepinephrine reuptake inhibitor . This helps in understanding its potential antidepressant-like effects and its impact on neurotransmitter systems .

Pharmacology

Pharmacologically, 4-BMC HCl is examined for its psychoactive properties . It acts similarly to other cathinones, influencing the pharmacokinetics and dynamics within the body, which is crucial for developing therapeutic agents or understanding substance abuse .

Toxicology Studies

Toxicology research uses 4-BMC HCl to understand its toxicological profile , including acute toxicity, genotoxicity, cardiotoxicity, and potential for endocrine disruption. This information is vital for risk assessment and management strategies related to new psychoactive substances .

Chemical Synthesis

In the field of chemical synthesis, 4-BMC HCl is a point of interest for synthesizing novel compounds. Researchers explore its reactivity and transformation into new molecules, contributing to the development of new materials or drugs .

Environmental Research

Environmental scientists study the impact of synthetic cathinones like 4-BMC HCl on ecosystems. They assess its stability, degradation, and potential environmental hazards, which is important for environmental monitoring and public health safety .

Wirkmechanismus

Target of Action

4-Bromomethcathinone hydrochloride, also known as 4-BMC or Brephedrone, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of serotonin and norepinephrine in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

As a serotonin and norepinephrine reuptake inhibitor , 4-BMC binds to these transporters and inhibits their function . This inhibition prevents the reuptake of serotonin and norepinephrine into the presynaptic neuron, resulting in an increased concentration of these neurotransmitters in the synaptic cleft. The increased levels of serotonin and norepinephrine enhance their signaling, leading to various physiological effects .

Biochemical Pathways

It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple downstream pathways related to mood regulation, alertness, and other cognitive functions .

Pharmacokinetics

Like other cathinones, it is likely that 4-bmc is rapidly absorbed and distributed in the body following administration .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by 4-BMC leads to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced mood, increased alertness, and other cognitive effects . 4-bmc acts more like an antidepressant than a stimulant .

Safety and Hazards

4-Bromomethcathinone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It may cause cancer . It is very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethcathinone hydrochloride | |

CAS RN |

135333-27-6 |

Source

|

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)